

Dihydroartemisinin efficacy in chloroquineresistant Plasmodium falciparum

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Dihydroartemisinin: A Potent Agent Against Chloroquine-Resistant Malaria

A comparative analysis of the efficacy and mechanism of action of **dihydroartemisinin** (DHA) in combating chloroquine-resistant Plasmodium falciparum, the primary causative agent of severe malaria, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and the underlying biochemical pathways of DHA's activity.

Dihydroartemisinin, the active metabolite of artemisinin derivatives, demonstrates significant efficacy against strains of Plasmodium falciparum that have developed resistance to chloroquine, a once widely used antimalarial drug. This has positioned DHA and its parent compounds as cornerstones of modern artemisinin-based combination therapies (ACTs) for uncomplicated malaria.

Comparative Efficacy: Dihydroartemisinin vs. Chloroquine

In vitro studies consistently demonstrate that DHA retains its high potency against P. falciparum isolates that exhibit resistance to chloroquine. The 50% inhibitory concentration (IC50), a measure of a drug's potency, for DHA remains in the low nanomolar range for both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.



A study conducted in Yaounde, Cameroon, on clinical isolates of P. falciparum revealed that DHA was equally effective against both CQS and CQR parasites. The geometric mean IC50 for DHA against CQS isolates was 1.25 nM, while for CQR isolates, it was 0.979 nM, showing no significant difference in activity.[1] In contrast, chloroquine's IC50 values are significantly elevated in resistant strains.

Further evidence from studies on Indian field isolates and various laboratory strains underscores the sustained efficacy of DHA. While the IC50 values for chloroquine can increase dramatically in resistant parasites, the IC50 for DHA remains largely unaffected, highlighting the absence of cross-resistance.[2] For instance, some chloroquine-resistant isolates have been found to be even more susceptible to artemisinin and its derivatives.[3]

Drug	P. falciparum Strain Type	Geometric Mean IC50 (nM)	Reference
Dihydroartemisinin	Chloroquine-Sensitive	1.25	[1]
Chloroquine-Resistant	0.979	[1]	
Dihydroartemisinin	Laboratory Strains (3D7, D10, HB3)	3.2 - 7.6	[4]
Dihydroartemisinin	Laboratory Strains (Dd2, 7G8)	~2-fold higher than 3D7	[4]
Artemisinin	Chloroquine-Sensitive Isolates	11.4	[3]
Chloroquine-Resistant Isolates	7.67	[3]	
Chloroquine	Chloroquine-Sensitive (3D7)	~20-30	[2]
Chloroquine	Chloroquine-Resistant (K1)	~275	[2]

Experimental Protocols



The determination of antimalarial drug efficacy in vitro is predominantly carried out using the SYBR Green I-based fluorescence assay. This method provides a reliable and high-throughput means of assessing parasite viability.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

1. Parasite Culture:

- Plasmodium falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
- Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
- Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.

2. Drug Preparation:

- **Dihydroartemisinin** and chloroquine are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
- Serial two-fold dilutions of the drugs are prepared in 96-well microtiter plates using complete culture medium.

3. Assay Procedure:

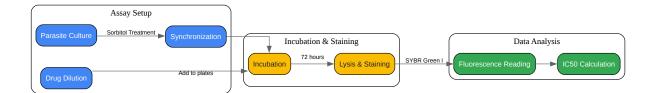
- Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% in complete medium.
- 180 μL of the parasite suspension is added to each well of the pre-dosed microtiter plates.
- The plates are incubated for 72 hours under the same conditions as the parasite culture.
- Control wells containing parasite suspension without any drug and uninfected erythrocytes are included.

4. Lysis and Staining:

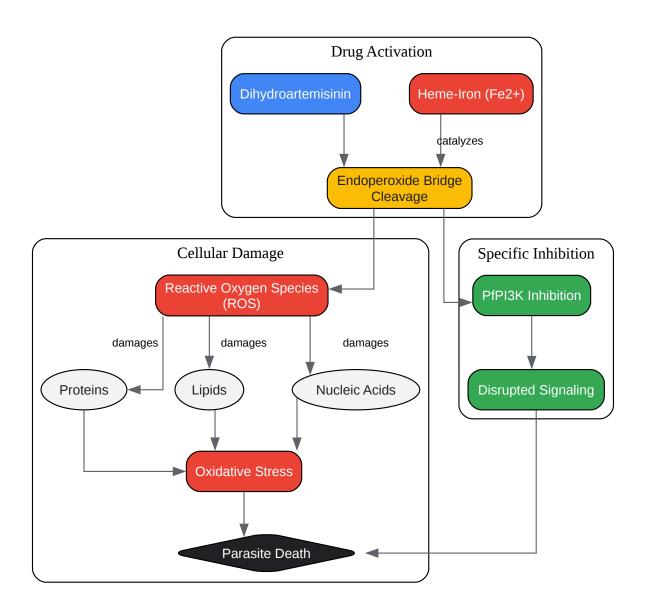


- After incubation, 100 μL of SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, and 1X SYBR Green I) is added to each well.
- The plates are incubated in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.
- 5. Data Acquisition and Analysis:
- Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- The fluorescence intensity is proportional to the number of viable parasites.
- The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.









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References

- 1. In vitro activity of dihydroartemisinin against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 PMC [pmc.ncbi.nlm.nih.gov]
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